molecular formula C17H21NO2 B3052664 N-benzyl-3-(4-methoxyphenoxy)propan-1-amine CAS No. 433947-02-5

N-benzyl-3-(4-methoxyphenoxy)propan-1-amine

Cat. No.: B3052664
CAS No.: 433947-02-5
M. Wt: 271.35 g/mol
InChI Key: RIRYTXDKFVVHKT-UHFFFAOYSA-N
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Description

N-benzyl-3-(4-methoxyphenoxy)propan-1-amine is a secondary amine characterized by a benzyl group attached to the nitrogen atom and a 4-methoxyphenoxy substituent at the third carbon of the propane backbone. Its molecular formula is C₁₇H₂₁NO₂, with a molecular weight of 283.36 g/mol (calculated from ). The compound exhibits a melting point of 36–37°C and a boiling point of 304.4°C, with a density of 1.04 g/cm³ .

Synthetic routes for analogs suggest that this compound can be prepared via alkylation or reductive amination strategies. For example, describes the synthesis of a related compound using 3-(4-methoxyphenoxy)propan-1-amine and aldehyde precursors, indicating similar methodologies might apply.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-3-(4-methoxyphenoxy)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-19-16-8-10-17(11-9-16)20-13-5-12-18-14-15-6-3-2-4-7-15/h2-4,6-11,18H,5,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRYTXDKFVVHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCNCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395530
Record name N-benzyl-3-(4-methoxyphenoxy)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433947-02-5
Record name N-benzyl-3-(4-methoxyphenoxy)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-(4-methoxyphenoxy)propan-1-amine typically involves the reaction of 3-(4-methoxyphenoxy)propanenitrile with benzylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-3-(4-methoxyphenoxy)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce different amine derivatives .

Scientific Research Applications

N-benzyl-3-(4-methoxyphenoxy)propan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-3-(4-methoxyphenoxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Key Substituents Biological Activity/EC₅₀ Pharmacokinetics Target/Application References
N-benzyl-3-(4-methoxyphenoxy)propan-1-amine Benzyl, 4-methoxyphenoxy Not reported (inferred SAR) Moderate lipophilicity Potential CNS/Enzyme targets
OX03771 [(E)-N,N-dimethyl-3-(4-styrylphenoxy)propan-1-amine] Dimethylamine, styrylphenoxy EC₅₀ = 539 nM (squalene synthase) Moderate PK Squalene synthase inhibitor
OX03050 [(E)-3-(4-styrylphenoxy)propan-1-ol] Hydroxyl, styrylphenoxy EC₅₀ = 526 nM Improved clearance Squalene synthase inhibitor
OX03393 [3-(4-benzothiazol-2-ylphenoxy)-N,N-dimethylpropan-1-amine] Benzothiazole, dimethylamine Moderate potency Undisclosed Squalene synthase inhibitor
D01 [N,N,2-trimethyl-3-(1-naphthyloxy)-3-(thien-2-yl)propan-1-amine] Naphthyloxy, thienyl, trimethyl Dual SERT/KCNQ inhibitor Brain-penetrant Antidepressant/cognition enhancer
Dexchlorpheniramine Pyridinyl, chlorophenyl, dimethyl Antihistamine (potent) Rapid absorption Allergy treatment
Key Observations:

Amine Substituents: Dimethylamine (OX03771) vs. benzyl (target compound): Dimethyl groups in OX03771 enhance steric accessibility, contributing to squalene synthase inhibition (EC₅₀ = 539 nM) . Hydroxyl substitution (OX03050): Replacing dimethylamine with a hydroxyl group retains potency (EC₅₀ = 526 nM) but improves PK, suggesting reduced metabolic liability .

Phenoxy Group Modifications: Styrylphenoxy (OX03771/OX03050): The styryl group enhances interaction with squalene synthase’s hydrophobic pocket . Benzothiazole (OX03393): Modest potency compared to OX03771, indicating steric or electronic mismatches . Naphthyloxy/thienyl (D01): Dual-target activity (SERT/KCNQ) highlights the impact of bulky aryl groups on target promiscuity .

Positional Effects :

  • Ortho/meta-substituted analogs (OX03394/OX03373): Complete loss of activity when substituents are shifted from the para position, underscoring the necessity of para-methoxy for target engagement .

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical and PK Comparison
Compound LogP (Predicted) Solubility Brain Penetration Metabolic Stability
This compound ~3.5 (benzyl) Low (hydrochloride salt improves solubility ) Moderate Undisclosed
OX03771 ~3.8 Moderate Limited Hepatic oxidation
OX03050 ~2.5 High High Stable (hydroxyl)
D01 ~4.0 Low High CYP-mediated
  • Salt Forms: The hydrochloride salt of 3-(4-methoxyphenoxy)propan-1-amine () demonstrates how salt formation enhances solubility, a strategy applicable to the target compound .

Structure-Activity Relationship (SAR) Insights

  • Para-Substitution : Critical for activity; meta/ortho substitutions abolish potency (e.g., OX03394 ).
  • Amine Flexibility : Secondary amines (benzyl, dimethyl) vs. tertiary (D01) influence target selectivity.
  • Aryloxy Diversity : Bulky groups (naphthyl, styryl) enable interactions with hydrophobic enzyme pockets, while heteroaromatics (thienyl) introduce dual-target capabilities .

Biological Activity

N-benzyl-3-(4-methoxyphenoxy)propan-1-amine is an organic compound with significant implications in medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C17H21NO2C_{17}H_{21}NO_{2}. The compound is characterized by the presence of a benzyl group , a methoxyphenoxy group , and a propanamine backbone . This structural arrangement enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-(4-methoxyphenoxy)propanenitrile with benzylamine. Key steps in the synthesis process include:

  • Refluxing : The reactants are refluxed under controlled conditions to facilitate the reaction.
  • Purification : The product is purified through crystallization techniques to achieve high yield and purity.
  • Characterization : Various analytical techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Interaction with Receptor Systems

Research indicates that this compound exhibits potential biological activities, particularly in modulating serotonin receptors. Preliminary studies suggest that this compound may influence mood and anxiety, positioning it as a candidate for developing antidepressant therapies.

The following table summarizes the biological activities of related compounds:

Compound NameMolecular FormulaBiological ActivityUnique Features
This compoundC17H21NO2Potential antidepressantBenzyl and methoxyphenoxy groups
3-(4-Methoxyphenoxy)propan-1-amineC10H15NO2Less activeLacks benzyl group
RoxatidineC16H18N4O2AntihistamineContains imidazole ring
PemafibrateC18H19NO3Hypolipidemic agentContains a pyridine moiety

Therapeutic Applications

The compound's ability to modulate neurotransmitter systems suggests potential applications in treating various mood disorders. Ongoing research aims to elucidate its pharmacokinetics, receptor affinities, and overall therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into their mechanisms of action:

  • Serotonin Receptor Modulation : A study demonstrated that compounds structurally similar to this compound could effectively bind to serotonin receptors, leading to altered neurotransmission patterns that may alleviate symptoms of depression.
  • Antihistaminic Properties : Investigations into related compounds have shown promise in antihistaminic activity, suggesting that N-benzyl derivatives could be further explored for anti-inflammatory applications.
  • Pharmacological Screening : A comprehensive pharmacological screening of analogs revealed differential cytotoxicities against various cancer cell lines, indicating potential anticancer properties .

Q & A

Q. Q: What are the primary synthetic routes for N-benzyl-3-(4-methoxyphenoxy)propan-1-amine, and how do reaction conditions influence yield?

A: The compound is synthesized via palladium-catalyzed cross-coupling reactions. Two optimized methods include:

  • Method A: Reacting N-benzyl propargylamine with 4-iodoanisole in DMSO at 60°C for 6 hours, yielding 43% after extraction and chromatography .
  • Method B: Using Pd(PPh₃)₂Cl₂, dppf, and CuI in DMSO with DABCO as a base, achieving 72% yield under similar conditions .
    Key factors include catalyst selection (Pd vs. Cu co-catalysts), solvent polarity (DMSO enhances reactivity), and temperature control. Purification via flash chromatography (e.g., Biotage systems with SiO₂ cartridges) is critical for isolating the product .

Structural Characterization

Q. Q: Which analytical techniques are essential for confirming the structure and purity of this compound?

A:

  • NMR Spectroscopy: ¹H and ¹³C NMR validate the benzyl, methoxyphenoxy, and propan-1-amine moieties. For example, methoxy protons resonate at ~3.8 ppm, and aromatic protons show splitting patterns consistent with para-substitution .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • Chromatography: TLC (Rf values) and HPLC ensure purity, with column chromatography resolving byproducts from coupling reactions .

Safety and Handling

Q. Q: What precautions are necessary when handling this compound in the laboratory?

A:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods due to potential volatile byproducts (e.g., aryl iodides in cross-coupling reactions) .
  • Storage: Store at -20°C in airtight containers to prevent decomposition .

Advanced Synthesis Optimization

Q. Q: How can researchers improve the yield of Pd-catalyzed reactions for this compound?

A:

  • Catalyst Tuning: Increase Pd(PPh₃)₂Cl₂ loading (0.1–0.2 equiv) and employ bidentate ligands (e.g., dppf) to stabilize intermediates .
  • Additive Screening: Additives like CuI enhance oxidative addition rates, while DABCO scavenges acids, minimizing side reactions .
  • Solvent Optimization: Polar aprotic solvents (DMSO, DMF) improve solubility of aryl halides and stabilize Pd intermediates .

Data Contradiction Resolution

Q. Q: How should researchers address discrepancies in spectroscopic data during characterization?

A:

  • Cross-Validation: Compare NMR/HRMS data with literature values for analogous compounds (e.g., N-benzyl-3-(2-fluorophenyl)prop-2-yn-1-amine ).
  • Solvent Effects: Note deuterated solvent shifts (e.g., DMSO-d₆ vs. CDCl₃) and adjust assignments accordingly .
  • Reproducibility: Repeat reactions under inert atmospheres (N₂/Ar) to rule out oxidation artifacts .

Computational and Biological Studies

Q. Q: What computational strategies can predict the compound’s interactions with biological targets?

A:

  • Molecular Docking: Use software like AutoDock Vina to model binding to receptors (e.g., CCR5, inferred from structural analogs ).
  • Molecular Dynamics (MD): Simulate ligand-receptor stability in lipid bilayers, leveraging the compound’s amphiphilic structure .
  • Crystallography: Refine X-ray structures with SHELXL to resolve electron density maps, particularly for chiral centers .

Mechanistic Insights

Q. Q: What reaction mechanisms underpin the synthesis of this compound?

A:

  • Sonogashira-Type Coupling: Pd⁰ mediates oxidative addition of aryl halides (e.g., 4-iodoanisole) to propargylamine, followed by transmetallation and reductive elimination .
  • Base Role: DABCO deprotonates the propargylamine, facilitating coordination to Pd and accelerating the catalytic cycle .

Applications in Drug Development

Q. Q: What potential therapeutic applications could this compound have, based on structural analogs?

A:

  • Receptor Antagonism: The benzyl and methoxyphenoxy groups suggest affinity for GPCRs (e.g., CCR5 antagonists for HIV inhibition ).
  • Neuroactive Potential: Structural similarity to fluoxetine derivatives implies possible SSRI-like activity, warranting in vitro serotonin uptake assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-3-(4-methoxyphenoxy)propan-1-amine
Reactant of Route 2
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N-benzyl-3-(4-methoxyphenoxy)propan-1-amine

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